1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is primarily used in scientific research and is known for its unique structural properties, which make it a valuable tool in various fields of study .
Wissenschaftliche Forschungsanwendungen
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is widely used in scientific research, including:
Biology: Researchers use this compound to study cellular processes and molecular interactions.
Industry: This compound is used in the development of new materials and chemical products.
Vorbereitungsmethoden
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves several steps. One common method includes the nitration of 4-ethylsulfonylphenylpiperidine followed by purification processes . Industrial production methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation can produce sulfoxides or sulfones .
Wirkmechanismus
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine can be compared with other similar compounds, such as:
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
1-[4-(Ethylsulfonyl)-2-aminophenyl]piperidine: The presence of an amino group instead of a nitro group can significantly alter the compound’s chemical properties and biological activity
These comparisons highlight the unique properties of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCMPRSPZOAYQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.